molecular formula C10H7FN2O B594272 1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde CAS No. 1269291-93-1

1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde

Cat. No. B594272
CAS RN: 1269291-93-1
M. Wt: 190.177
InChI Key: HQLQTNKEQREVDE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde (1-FPPC) is a chemical compound belonging to the pyrazole class of heterocyclic compounds. It is a colorless solid, with a melting point of 97-98°C, and is soluble in most organic solvents, such as methanol, ethanol, and acetonitrile. 1-FPPC has been used in a variety of scientific research applications, ranging from synthetic organic chemistry to pharmacology and biochemistry.

Scientific Research Applications

Synthesis and Structural Analysis

1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde and its derivatives are primarily used in the synthesis of various organic compounds. A study by Loh et al. (2013) focused on synthesizing pyrazole compounds and analyzing their structures through X-ray single crystal structure determination. The study detailed the dihedral angles between the pyrazole and the fluoro-substituted rings, providing insights into the compound's spatial configuration (Loh et al., 2013).

Optical and Structural Properties

Mary et al. (2015) investigated the molecular structure, vibrational frequencies, and optical properties of the compound. The study employed experimental and theoretical approaches, including HF and DFT calculations, to analyze the molecule's stability, charge transfer, and potential for nonlinear optics applications. The results highlighted the molecule's potential in phosphodiesterase inhibition (Mary et al., 2015).

Antimicrobial Activity

The compound's derivatives have also been explored for their biological properties. Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. The results suggested that the antimicrobial activity was influenced by the type of Schiff base moiety present in the compound (Hamed et al., 2020).

Applications in Organic Light-Emitting Diodes (OLEDs)

Szlachcic et al. (2017) explored the synthesis of 1H-pyrazolo[3,4-b]quinolines, noting their application in organic light-emitting diodes (OLEDs). The study discussed the influence of fluorine-containing substituents on the compounds' parameters, crucial for the performance of OLEDs (Szlachcic et al., 2017).

Drug Efficacy and Molecular Docking

Thangarasu et al. (2019) highlighted the synthesis of pyrazole carbaldehyde derivatives and their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. The study underscored the importance of the molecule in novel drug discovery and its potential as a COX-2 inhibitor or anti-inflammatory drug (Thangarasu et al., 2019).

properties

IUPAC Name

2-(4-fluorophenyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-1-3-9(4-2-8)13-10(7-14)5-6-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLQTNKEQREVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718974
Record name 1-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde

CAS RN

1269291-93-1
Record name 1H-Pyrazole-5-carboxaldehyde, 1-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269291-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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